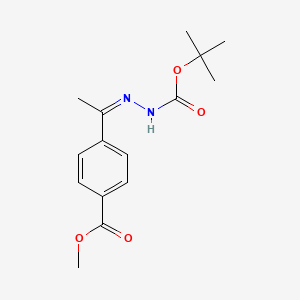

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

CAS No.:

Cat. No.: VC13632708

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O4 |

|---|---|

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |

| Standard InChI | InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10- |

| Standard InChI Key | DQYIKEHENIUSRH-YBEGLDIGSA-N |

| Isomeric SMILES | C/C(=N/NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC |

| SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |

| Canonical SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, , reflects a tert-butoxycarbonyl (Boc) group, a hydrazinecarboxylate backbone, and a 4-(methoxycarbonyl)phenyl substituent . The Z-isomer configuration arises from the spatial orientation of the Boc and methoxycarbonyl groups relative to the hydrazine double bond, a feature critical for its electronic and steric properties. The isomeric SMILES string, , explicitly denotes this stereochemistry.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as tert-butyl-2-(1-(4-bromophenyl)ethylidene)hydrazine-1-carboxylate, reveal distinct peaks for aromatic protons (δ 7.68–7.58 ppm) and tert-butyl groups (δ 1.48 ppm) . For the methoxycarbonyl derivative, the methyl ester group is expected to resonate near δ 3.8 ppm, while the hydrazine proton appears as a singlet around δ 9.8 ppm . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at 292.33, consistent with the calculated mass.

Synthesis and Optimization

Condensation Reaction Protocol

The compound is synthesized via acid-catalyzed condensation of tert-butyl carbazate with 4-(methoxycarbonyl)acetophenone. A representative procedure involves refluxing equimolar amounts of tert-butyl carbazate (1.32 g, 10 mmol) and 4-(methoxycarbonyl)acetophenone (1.92 g, 10 mmol) in methanol with acetic acid (0.12 g, 2 mmol) as a catalyst . Reaction completion within 2 hours yields the product in >90% purity after crystallization .

Table 1: Comparative Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst | Acetic acid (20 mol%) |

| Temperature | Reflux (65°C) |

| Reaction Time | 2 hours |

| Yield | 85–95% |

Stereochemical Control

The Z-configuration is favored under kinetic control due to steric hindrance between the Boc group and the methoxycarbonyl substituent. Polar solvents like methanol stabilize the transition state, enhancing stereoselectivity .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

As a Boc-protected hydrazone, this compound serves as a precursor for isoquinolines and pyrazoles. For instance, Cp*Co(III)-catalyzed cyclization with alkynes produces substituted isoquinolines, a reaction leveraged in alkaloid synthesis . The Boc group acts as a removable directing group, facilitating C–H activation .

Pharmaceutical Intermediates

The methoxycarbonyl moiety enables further functionalization via hydrolysis or amidation. In drug discovery, derivatives of this compound have been explored as kinase inhibitors and antimicrobial agents.

Future Directions

Investigations into catalytic asymmetric synthesis and photocatalysis could expand its utility in green chemistry. Additionally, structural analogs with electron-withdrawing substituents may enhance reactivity in metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume